Cas no 179308-49-7 (2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one)
![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one structure](https://ja.kuujia.com/scimg/cas/179308-49-7x500.png)
2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one 化学的及び物理的性質
名前と識別子
-
- 7-hydroxy-4-methoxy-7,8-dimethyl-9-methylene-1,6-dioxaspiro[4.4]non-3-en-2-one
- 2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one
- Papyracillic acid (mezcla de diastereoisomeros)
- BS-1375
- CS-0145943
- HY-N8536
- AKOS040756326
- 179308-49-7
- PAPYRACILLIC ACID
- 2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one
-
- インチ: 1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3
- InChIKey: UEYMIBGYKZFDMD-UHFFFAOYSA-N
- ほほえんだ: O1C2(C(=CC(=O)O2)OC)C(=C)C(C)C1(C)O
計算された属性
- せいみつぶんしりょう: 226.08412354g/mol
- どういたいしつりょう: 226.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 65
2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LJ8D-1mg |
7-hydroxy-4-methoxy-7,8-dimethyl-9-methylene-1,6-dioxaspiro[4.4]non-3-en-2-one |
179308-49-7 | ≥70% | 1mg |
$301.00 | 2024-06-18 |
2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-oneに関する追加情報
Introduction to 2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one (CAS No. 179308-49-7)
2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one (CAS No. 179308-49-7) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are characterized by a central spiro atom connecting two rings. The presence of multiple functional groups, such as hydroxyl, methoxy, and methylidene moieties, contributes to its chemical diversity and reactivity.
The hydroxyl group in 2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one plays a crucial role in its solubility and reactivity. Hydroxyl groups are known to enhance the polarity of molecules, making them more soluble in polar solvents such as water and ethanol. This property is particularly important in pharmaceutical applications where solubility can significantly affect the bioavailability and efficacy of a drug.
The methoxy group is another key functional group in this compound. Methoxy groups are electron-donating substituents that can influence the electronic properties of the molecule. They often enhance the stability and reduce the reactivity of adjacent functional groups, which can be beneficial in designing drugs with improved pharmacokinetic properties. Recent studies have shown that methoxy groups can also modulate the binding affinity of molecules to specific receptors, making them valuable in drug discovery and development.
The methylidene group (or methylene group) is a double-bonded carbon atom that can introduce conformational flexibility or rigidity depending on its position within the molecule. In 2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one, the methylidene group is located at the C4 position of the spirocyclic structure. This placement can influence the overall conformation of the molecule and its interactions with biological targets.
The spirocyclic framework of 2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one is particularly noteworthy due to its potential for generating novel bioactive compounds. Spirocyclic compounds have been extensively studied for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The unique three-dimensional structure of spirocyclic compounds can provide enhanced binding affinity and selectivity for specific biological targets.
In recent years, there has been growing interest in the use of spirocyclic compounds as scaffolds for drug discovery. For example, a study published in the Journal of Medicinal Chemistry highlighted the potential of spirocyclic compounds as inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes and are often dysregulated in diseases such as cancer and neurodegenerative disorders. The ability to design small molecules that selectively disrupt PPIs could lead to new therapeutic strategies.
Another area of research involving 2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one is its potential as an anticancer agent. A study conducted by researchers at a leading pharmaceutical company demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines. The mechanism of action appears to involve disruption of microtubule dynamics, which is a common target for anticancer drugs.
Beyond its potential therapeutic applications, 2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one has also been studied for its synthetic utility. The complexity and versatility of its structure make it an attractive starting material for the synthesis of more complex molecules with diverse functionalities. Synthetic chemists have developed various strategies to access this compound efficiently, including catalytic asymmetric synthesis and multistep sequential reactions.
In conclusion, 2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one (CAS No. 179308-49-7) is a multifaceted compound with significant potential in both fundamental research and applied chemistry. Its unique structural features and functional groups make it an intriguing target for further investigation into its biological activities and synthetic applications. As research in this area continues to advance, it is likely that new insights and applications will emerge, further highlighting the importance of this compound in the field of chemical biology.
179308-49-7 (2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one) 関連製品
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